Tolboxane

Blood-Brain Barrier CNS Drug Delivery Physicochemical Profiling

Tolboxane (CAS 2430-46-8) is a synthetic small molecule categorized as both an alpha-adrenergic blocking drug and a tranquilizer, belonging to a rare class of boron-containing 1,3,2-dioxaborinane derivatives. It is described as a product of arachidonic acid oxidation and is recognized for influencing atherosclerosis pathogenesis.

Molecular Formula C14H21BO2
Molecular Weight 232.13 g/mol
CAS No. 2430-46-8
Cat. No. B1682974
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTolboxane
CAS2430-46-8
SynonymsTolboxane;  NSC 169422;  NSC-169422;  NSC169422;  JS 813;  IS 813;  Tolboxano;  Tolboxanum;  BRN 0517400; 
Molecular FormulaC14H21BO2
Molecular Weight232.13 g/mol
Structural Identifiers
SMILESB1(OCC(CO1)(C)CCC)C2=CC=C(C=C2)C
InChIInChI=1S/C14H21BO2/c1-4-9-14(3)10-16-15(17-11-14)13-7-5-12(2)6-8-13/h5-8H,4,9-11H2,1-3H3
InChIKeyWOZGAFMPOSBQCU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Tolboxane (CAS 2430-46-8) Procurement Guide: Specifications and Pharmacological Baseline for Research Selection


Tolboxane (CAS 2430-46-8) is a synthetic small molecule categorized as both an alpha-adrenergic blocking drug and a tranquilizer, belonging to a rare class of boron-containing 1,3,2-dioxaborinane derivatives [1]. It is described as a product of arachidonic acid oxidation and is recognized for influencing atherosclerosis pathogenesis [1]. With a molecular formula of C14H21BO2 and a monoisotopic molecular weight of approximately 232.16 Da, Tolboxane is structurally unique among categorized CNS-active agents due to the presence of a boron atom within its heterocyclic core [1][2].

Why Tolboxane Cannot Be Interchanged with Conventional Alpha-Blockers or Anxiolytics in Research


Generic substitution among alpha-blockers (e.g., prazosin, doxazosin) or carbamate anxiolytics (e.g., meprobamate) is scientifically invalid for Tolboxane. Unlike these comparators, Tolboxane possesses a boron atom within a dioxaborinane ring, resulting in profoundly different physicochemical properties such as an exceptionally low polar surface area (PSA) of 18.46 Ų . This structural divergence translates into a unique dual pharmacological profile—combining alpha-adrenergic blockade with tranquilizer activity and atherosclerosis-related pathways—that is not replicated by any single comparator compound [1][2].

Quantitative Differentiation Evidence for Tolboxane (CAS 2430-46-8)


Polar Surface Area (PSA) Contrast: Tolboxane vs. Prazosin and Doxazosin as Predictors of Blood-Brain Barrier Penetration

Tolboxane exhibits a remarkably low computed polar surface area (PSA) of 18.46 Ų , which is significantly below the widely accepted threshold of <90 Ų for favorable central nervous system (CNS) penetration. In contrast, the alpha-1 selective blocker prazosin has a PSA of 107.68 Ų, and the alpha-1 blocker doxazosin has a PSA of 175.02 Ų [1]. This quantifiable difference, a reduction of approximately 83% compared to prazosin, indicates that Tolboxane is predicted to have substantially superior passive blood-brain barrier permeability relative to these standard alpha-blockers.

Blood-Brain Barrier CNS Drug Delivery Physicochemical Profiling

Lipophilicity Differentiation: Tolboxane LogP Profile vs. Carbamate Anxiolytic Meprobamate

The computed octanol/water partition coefficient (LogP) for Tolboxane is 2.54 , placing it in a favorable lipophilicity range for membrane permeability. This contrasts sharply with the carbamate anxiolytic meprobamate, which has a LogP of only 0.98 [1]. The LogP difference of approximately 1.56 log units indicates that Tolboxane is substantially more lipophilic than meprobamate, suggesting a larger volume of distribution and a fundamentally different pharmacokinetic profile driven by its unique boron-containing scaffold.

Lipophilicity Anxiolytic Pharmacology ADME Prediction

Structural Class Differentiation: Boron-Containing Dioxaborinane Scaffold vs. Conventional Alpha-Blockers and Anxiolytics

Tolboxane contains a 1,3,2-dioxaborinane ring with a boron atom, a feature absent from any clinically established alpha-blocker (e.g., prazosin, doxazosin, terazosin) or carbamate/GABAergic anxiolytic (e.g., meprobamate, carisoprodol) [1]. This organoboron motif introduces distinct electronic and steric properties, including a vacant p-orbital on boron capable of reversible covalent interactions with biological nucleophiles. The foundational pharmacological study of Tolboxane evaluated it specifically as a boron-containing derivative, with sedative and alpha-blocking activities not directly attributable to non-boronated analogs [2].

Organoboron Chemistry Scaffold Hopping Chemical Diversity

Multi-Target Pharmacological Scope: Combined Alpha-Adrenergic Blockade and Atherosclerosis Pathogenesis Influence

Tolboxane is described in authoritative drug databases as both an alpha-adrenergic blocking drug and a tranquilizer that influences atherosclerosis pathogenesis [1]. The foundational pharmacological paper specifically investigated Tolboxane as a boron derivative, demonstrating its distinct biological profile [2]. In contrast, prazosin and doxazosin are solely alpha-1 selective blockers without documented atherosclerosis pathway modulation, and meprobamate is a pure GABAergic anxiolytic without alpha-blocking activity. This combined profile—simultaneous engagement of alpha-adrenergic receptors and atherosclerosis-relevant pathways—is unique to Tolboxane among available comparators.

Polypharmacology Atherosclerosis Cardiovascular Research

Synthetic Accessibility via Organoborane Chemistry: Specialized Procurement Pathway Compared to Conventional Drug Synthesis

The synthesis of Tolboxane is explicitly described as proceeding via palladium-catalyzed cross-coupling reactions utilizing stereo-defined vic-dimetallic compounds containing boron and tin—a specialized organoborane methodology [1]. This route is fundamentally distinct from the straightforward heterocyclic condensation reactions used to manufacture prazosin or doxazosin. As a result, Tolboxane is listed for custom synthesis with lead times of 6–8 weeks and a unit price of approximately $2,500 for 100 mg from TargetMol , reflecting its non-commodity status and the specialized synthetic expertise required for production.

Organoborane Synthesis Custom Synthesis Chemical Procurement

Optimal Procurement Scenarios for Tolboxane (CAS 2430-46-8) Based on Verified Evidence


Central Nervous System (CNS) Drug Discovery Requiring High Predicted BBB Penetration

For research programs targeting central alpha-adrenergic receptors or developing novel CNS-active tranquilizers, Tolboxane's exceptionally low PSA of 18.46 Ų provides a strong physicochemical rationale for its selection over prazosin (PSA 107.68 Ų) or doxazosin (PSA 175.02 Ų), which are peripherally restricted [1]. This scenario applies when in vivo CNS target engagement is a critical experimental endpoint.

Boron-Containing Scaffold Exploration in Medicinal Chemistry

Tolboxane is the appropriate procurement choice for laboratories investigating organoboron pharmacophores or seeking to diversify compound libraries with boron-containing heterocycles . Unlike substituting with boron-free compounds such as meprobamate or prazosin, only Tolboxane provides the 1,3,2-dioxaborinane motif with its unique electronic properties, as documented in the foundational pharmacological study of boron derivatives .

Multi-Target Pharmacological Studies at the CNS-Cardiovascular Interface

For interdisciplinary projects exploring the intersection of anxiety disorders, autonomic nervous system function, and atherosclerotic vascular disease, Tolboxane is uniquely suited because it is documented as both an alpha-adrenergic blocker/tranquilizer and an influencer of atherosclerosis pathogenesis . No single comparator compound (e.g., prazosin, doxazosin, or meprobamate) possesses this combined pharmacological scope, making Tolboxane the necessary procurement for such multi-pathway investigations.

Custom Synthesis Procurement Planning for Organoborane Research Chemicals

Tolboxane procurement requires advance planning due to its specialized organoborane synthesis via palladium-catalyzed cross-coupling , resulting in 6–8 week lead times and custom pricing (~$2,500 per 100 mg) as listed by suppliers . This scenario is relevant for procurement managers who must distinguish between readily available generic alpha-blockers and specialty research chemicals requiring dedicated budget and timeline allocation.

Quote Request

Request a Quote for Tolboxane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.